

Physical and chemical properties of (3-Bromo-2-methylpropyl)benzene

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Compound of Interest

Compound Name: (3-Bromo-2-methylpropyl)benzene

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An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene of significant interest in organic synthesis. Its structure, featuring a bromine atom on the alkyl side chain, renders it a versatile precursor for a variety of chemical transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution and elimination reactions, while the benzene ring can undergo electrophilic substitution, allowing for diverse molecular modifications. This guide provides a comprehensive overview of the known physical and chemical properties of **(3-Bromo-2-methylpropyl)benzene**, its synthesis, and its reactivity, with a focus on its potential applications in research and drug development. It is important to note that while theoretical data and information on similar compounds are available, specific experimental data for **(3-Bromo-2-methylpropyl)benzene** is limited.

Physicochemical Properties

The empirical data for **(3-Bromo-2-methylpropyl)benzene** is not extensively reported in the literature. The following tables summarize the available and predicted physicochemical properties.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ Br	[1]
Molecular Weight	213.11 g/mol	[1]
CAS Number	68996-14-5	[1]
Appearance	Colorless liquid (predicted)	[1][2]
Solubility	Insoluble in water; soluble in organic solvents (predicted)	[1][2]

Table 2: Predicted and Comparative Physical Properties

Property	(3-Bromo-2-methylpropyl)benzene (Predicted/Comparative)	Notes
Boiling Point	Data not available	For the isomer (1-Bromo-2-methylpropyl)benzene, the boiling point is reported as 228.8 °C at 760 mmHg.
Melting Point	Data not available	-
Density	Data not available	For the isomer (1-Bromo-2-methylpropyl)benzene, the density is reported as 1.3 g/cm ³ .

Synthesis and Experimental Protocols

The synthesis of **(3-Bromo-2-methylpropyl)benzene** can be achieved through the bromination of (2-methylpropyl)benzene. A common method for such aliphatic bromination is radical bromination.

General Experimental Protocol: Radical Bromination of an Alkylbenzene

Objective: To synthesize an alkyl-brominated benzene derivative from the corresponding alkylbenzene. This protocol is a representative method and may require optimization for the specific synthesis of **(3-Bromo-2-methylpropyl)benzene**.

Materials:

- (2-methylpropyl)benzene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Anhydrous sodium sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-methylpropyl)benzene in CCl_4 .
- Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) or AIBN to the solution.
- Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.
- After the reaction is complete, cool the mixture to room temperature.

- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with saturated NaHCO_3 solution, followed by water and then brine.
- Dry the organic layer over anhydrous Na_2SO_4 .
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized **(3-Bromo-2-methylpropyl)benzene** can be confirmed using various spectroscopic techniques:

- ^1H NMR: Expected to show signals for the aromatic protons, the methine proton, the methylene protons adjacent to the bromine and the benzene ring, and the methyl protons.
- ^{13}C NMR: Will display distinct signals for each unique carbon atom in the molecule.
- Mass Spectrometry: The mass spectrum should show the molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).

Chemical Reactivity and Applications

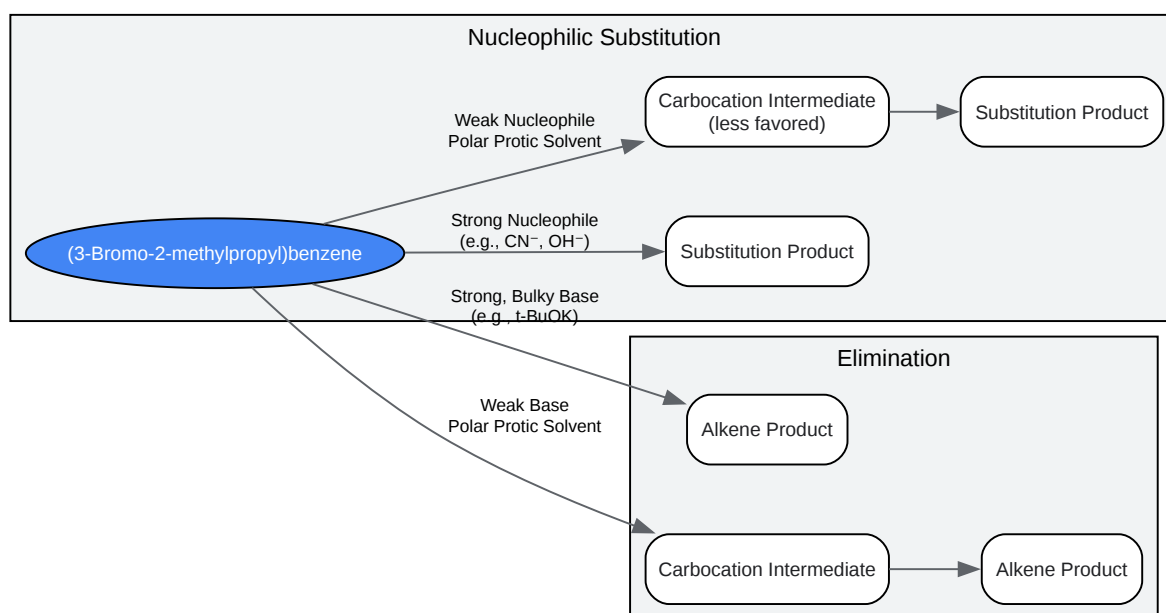
(3-Bromo-2-methylpropyl)benzene is a valuable intermediate in organic synthesis due to the reactivity of the carbon-bromine bond. It can serve as a substrate in a variety of reactions, making it a useful building block for more complex molecules.

Nucleophilic Substitution and Elimination Reactions

As a primary alkyl halide, **(3-Bromo-2-methylpropyl)benzene** can undergo both nucleophilic substitution ($\text{S}_{\text{N}}1$ and $\text{S}_{\text{N}}2$) and elimination ($\text{E}1$ and $\text{E}2$) reactions. The reaction pathway is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature.

- S_N2 Reactions: Favored by strong, small nucleophiles in polar aprotic solvents. The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
- S_N1 Reactions: Less likely for a primary halide unless a carbocation rearrangement can lead to a more stable carbocation.
- E2 Reactions: Favored by strong, sterically hindered bases. This pathway leads to the formation of an alkene.
- E1 Reactions: Competes with S_N1 reactions and is favored by weak bases and polar protic solvents.

The interplay between these reaction pathways is a key consideration in synthetic design.

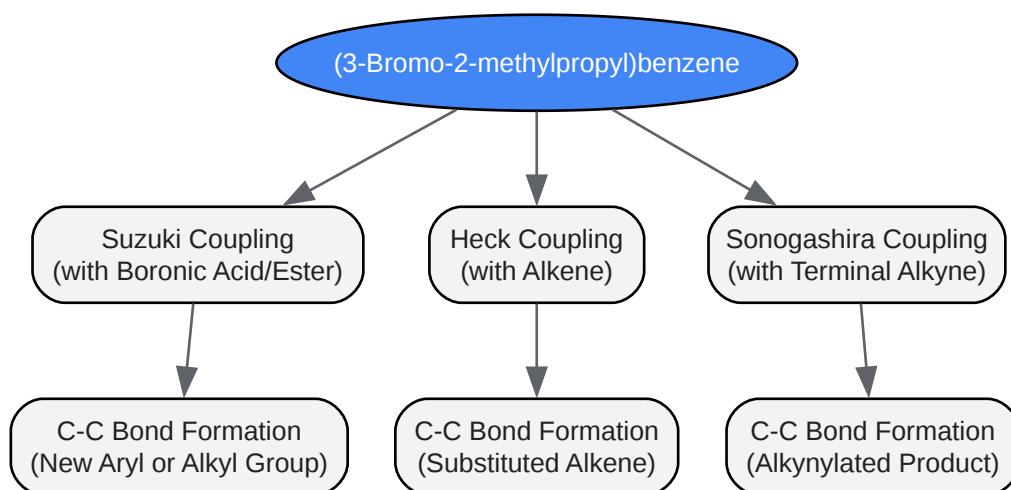


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Reaction pathways of **(3-Bromo-2-methylpropyl)benzene**.

Cross-Coupling Reactions

Halogenated alkylbenzenes are important substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. **(3-Bromo-2-methylpropyl)benzene** can potentially be used in such reactions to couple the alkylbenzene moiety with other organic fragments.



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Potential cross-coupling reactions.

Safety and Handling

As with all brominated organic compounds, **(3-Bromo-2-methylpropyl)benzene** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene with significant potential as a versatile building block in organic synthesis. Its reactivity, primarily centered around the carbon-bromine bond, allows for its participation in a wide range of chemical transformations including nucleophilic substitution, elimination, and cross-coupling reactions. While specific

experimental data for this compound is not abundant, its predicted properties and the known chemistry of similar compounds suggest its utility in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. Further research into the experimental properties and reactivity of **(3-Bromo-2-methylpropyl)benzene** is warranted to fully explore its synthetic potential.

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References

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